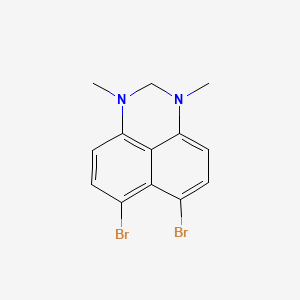
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of bromine atoms at positions 6 and 7, along with methyl groups at positions 1 and 3, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine typically involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-perimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated perimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or primary amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted perimidines with various functional groups.
- Oxidized derivatives such as quinones.
- Reduced perimidine derivatives with fewer bromine atoms.
Applications De Recherche Scientifique
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The bromine atoms and the perimidine ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
6,7-Dichloro-1,3-dimethyl-2,3-dihydro-1H-perimidine: Similar structure but with chlorine atoms instead of bromine.
1,3-Dimethyl-2,3-dihydro-1H-perimidine: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
6,7-Dibromo-1,3-dimethyl-1H-perimidine: Similar but without the dihydro component, affecting its reactivity and stability.
Uniqueness: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for various chemical transformations. The combination of bromine and methyl groups also contributes to its distinct biological activities and applications in research and industry.
Propriétés
Numéro CAS |
175794-09-9 |
|---|---|
Formule moléculaire |
C13H12Br2N2 |
Poids moléculaire |
356.06 g/mol |
Nom IUPAC |
6,7-dibromo-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H12Br2N2/c1-16-7-17(2)11-6-4-9(15)12-8(14)3-5-10(16)13(11)12/h3-6H,7H2,1-2H3 |
Clé InChI |
FBJIVNMATZKHCY-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2=CC=C(C3=C(C=CC1=C23)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
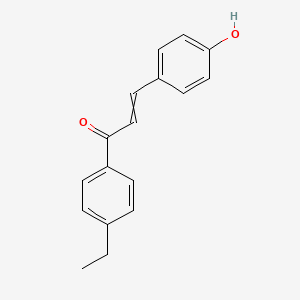
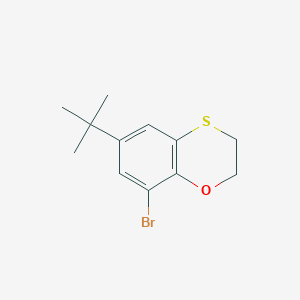
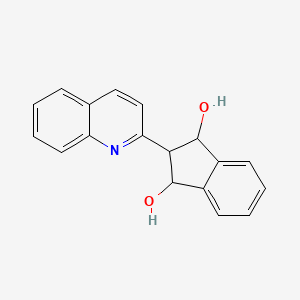
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
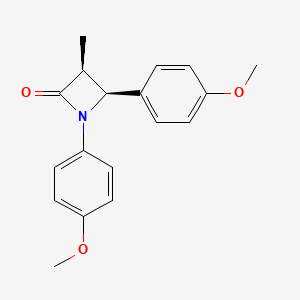
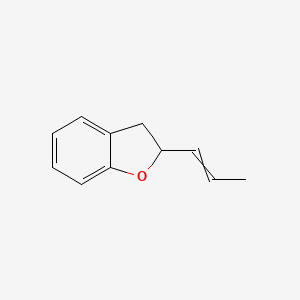
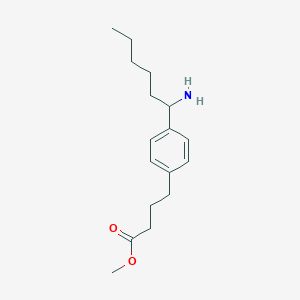
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


